1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is an organic compound with the molecular formula C8H11BrO. It is a derivative of bicyclo[1.1.1]pentane, a highly strained bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a bromine atom and a ketone functional group attached to a bicyclo[1.1.1]pentane core .
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This approach involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Analyse Chemischer Reaktionen
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is unique due to its bicyclo[1.1.1]pentane core, which imparts significant strain and three-dimensional character to the molecule. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: Another highly strained bicyclic compound used in similar applications.
Bicyclo[1.1.0]butane: A related compound with a different ring structure.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C8H11BrO |
---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C8H11BrO/c9-5-7(10)4-8-1-6(2-8)3-8/h6H,1-5H2 |
InChI-Schlüssel |
IKLQDAVAUKOSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.